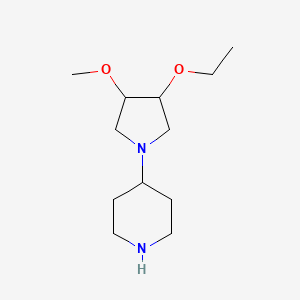

4-(3-乙氧基-4-甲氧基吡咯烷-1-基)哌啶

描述

Synthesis Analysis

Pyrrolidine, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyrrolidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical and Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .科学研究应用

选择性杀死细菌持久体

一种化学化合物,即 3-[4-(4-甲氧苯基)哌嗪-1-基]哌啶-4-基联苯-4-羧酸酯 (C10),已被发现可以杀灭耐受抗生素治疗的细菌持久体,而不会影响正常的抗生素敏感细胞。该化合物促使持久体恢复到抗生素敏感状态,从而导致抗生素诱导的细胞死亡。这项研究标志着首次通过单一化学补充剂根除细菌持久体,这可能极大地有助于了解细菌持久性的机制,并可能提供对抗生素耐药性的新策略 (Kim 等人,2011)。

3-(吡咯烷-1-基)哌啶的合成

已经提出了一种合成 3-(吡咯烷-1-基)哌啶的新方法,3-(吡咯烷-1-基)哌啶是一种在药物化学中具有重要意义的刚性二胺。该方法基于吡咯基吡啶的完全催化氢化,吡咯基吡啶是通过 3-氨基吡啶与 2,5-二甲氧基四氢呋喃缩合制备的。这种方法简化了这种化合物的生产,以前这种化合物需要一个复杂、六阶段的过程 (Smaliy 等人,2011)。

功能化 3-氨基吡咯烷和哌啶的合成

已经描述了一种从环内烯氨基甲酸酯形成功能化 3-氨基吡咯烷和哌啶的方法。关键过程包括 N-酰基-2-吡咯啉的碘胺化、甲醇中的氮丙啶化和使用硝酸铈铵的叠氮甲氧基化。这些方法为合成 N-酰基-3-氨基-2-甲氧基吡咯烷提供了系统途径,并允许在路易斯酸性条件下形成和捕获 N-酰基亚胺离子,从而为合成 2-烷基吡咯烷和哌啶衍生物提供了立体选择性方法 (Matos、Afonso 和 Batey,2001)。

吡啶衍生物的合成和抗菌活性

已经合成了新的吡啶衍生物,并通过元素和光谱分析确定了它们的结构。这些衍生物对所研究的细菌和真菌菌株表现出可变的和适度的抗菌活性。该研究提供了对这些化合物潜在药用应用及其在开发新抗菌剂中的作用的见解 (Patel、Agravat 和 Shaikh,2011)。

作用机制

Target of Action

Compounds with a pyrrolidine ring have been reported to be widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It is known that several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc, are regulated by pyrrolidine and its derivatives .

Result of Action

It is known that both pyrrolidine and its derivatives lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Action Environment

It is known that the physicochemical parameters of pyrrolidine and its derivatives can be modified to obtain the best adme/tox results for drug candidates .

安全和危害

生化分析

Biochemical Properties

4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit dipeptidyl peptidase-4 (DPP4) activity, which is crucial in the regulation of glucose metabolism . Additionally, 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine exhibits binding affinity towards certain receptors, modulating their signaling pathways and contributing to its potential therapeutic effects .

Cellular Effects

The effects of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby altering the metabolic flux and energy production within the cell .

Molecular Mechanism

At the molecular level, 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound inhibits DPP4 by binding to its active site, preventing the enzyme from cleaving its substrates . Additionally, 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its degradation products can accumulate over time, potentially leading to altered cellular responses. Long-term exposure to 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine has been associated with changes in cellular function, including reduced cell viability and altered metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects is dose-dependent, highlighting the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways influence the overall pharmacokinetics and pharmacodynamics of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine, affecting its efficacy and safety profile .

Transport and Distribution

The transport and distribution of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Additionally, binding proteins in the bloodstream can influence the distribution of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine to various tissues, affecting its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine to specific subcellular compartments, such as the nucleus or mitochondria . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

属性

IUPAC Name |

4-(3-ethoxy-4-methoxypyrrolidin-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-3-16-12-9-14(8-11(12)15-2)10-4-6-13-7-5-10/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDMXZBXCOCVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OC)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

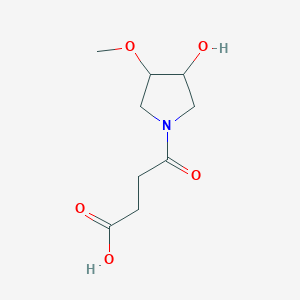

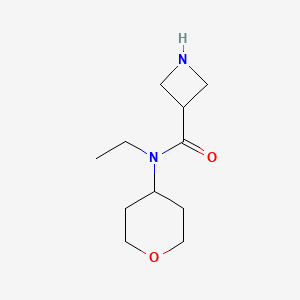

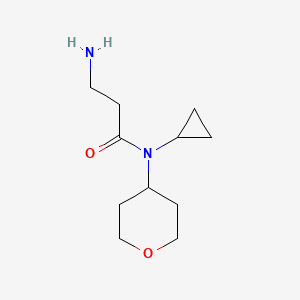

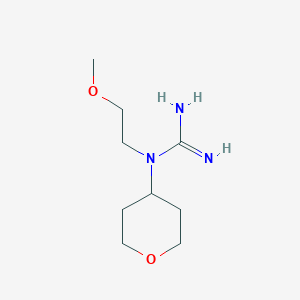

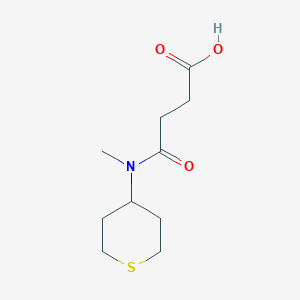

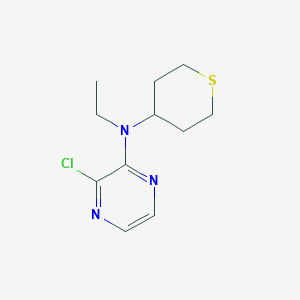

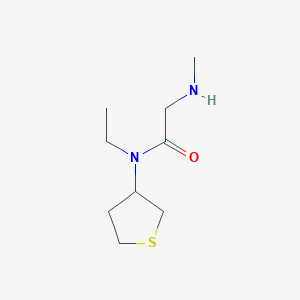

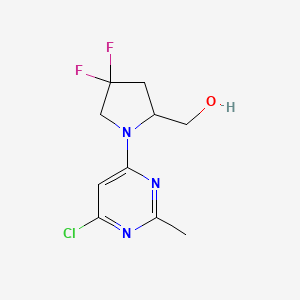

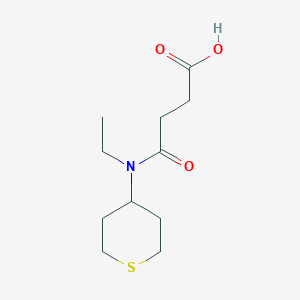

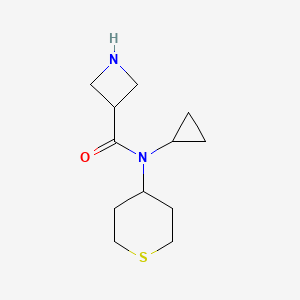

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-ol](/img/structure/B1477574.png)